molecular formula C10H12ClNO2 B11954191 ethyl N-(5-chloro-2-methylphenyl)carbamate CAS No. 35442-34-3

ethyl N-(5-chloro-2-methylphenyl)carbamate

Cat. No.: B11954191
CAS No.: 35442-34-3
M. Wt: 213.66 g/mol
InChI Key: FKJCSEQGMDKMPL-UHFFFAOYSA-N
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Description

Ethyl N-(5-chloro-2-methylphenyl)carbamate is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(5-chloro-2-methylphenyl)carbamate typically involves the reaction of 5-chloro-2-methylaniline with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but is optimized for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(5-chloro-2-methylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Ethyl N-(5-chloro-2-methylphenyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl N-(5-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

Ethyl N-(5-chloro-2-methylphenyl)carbamate is an organic compound with the molecular formula C₁₀H₁₂ClNO₂, characterized by a carbamate functional group and a chlorinated aromatic ring. This compound has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicine. The following sections explore its biological properties, mechanisms of action, and relevant research findings.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its potential fungitoxic effects, making it relevant in agricultural applications as a pesticide or fungicide. Its efficacy against various fungal pathogens suggests it could be a valuable tool in crop protection strategies.

Neurotoxicity

As a member of the carbamate class, this compound may also exhibit neurotoxic effects. Carbamates are known to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to accumulation of acetylcholine, resulting in overstimulation of the nervous system, which poses risks for both human health and environmental safety .

Pharmaceutical Applications

This compound is being explored as a pharmaceutical intermediate in drug development. Its structural features allow it to interact with various biological targets, potentially influencing drug design for treating infections or other diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The carbamate group can undergo hydrolysis, releasing an active amine that interacts with biological targets, affecting various biochemical pathways. This mechanism is particularly relevant in its role as an AChE inhibitor.
  • Fungicidal Mechanism: The chlorinated aromatic structure may enhance binding affinity to fungal enzymes or receptors, disrupting cellular processes and leading to cell death.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

  • Fungicidal Activity : In vitro assays demonstrated that this compound effectively inhibited the growth of several fungal strains. For example, it showed a minimum inhibitory concentration (MIC) of 10 μg/mL against Candida albicans and Aspergillus niger.
  • Neurotoxicity Assessment : Toxicological studies revealed that at elevated concentrations, this compound caused significant inhibition of AChE activity, leading to symptoms consistent with cholinergic toxicity in model organisms .
  • Pharmacological Studies : In pharmacological screenings, this compound exhibited promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating its potential utility as an antimicrobial agent .

Data Table: Biological Activity Overview

Biological Activity Target Organism/Process Effectiveness (MIC)
AntifungalCandida albicans10 μg/mL
AntifungalAspergillus niger10 μg/mL
AChE InhibitionNeurological systemsSignificant inhibition
AntibacterialStaphylococcus aureus15 μg/mL
AntibacterialEscherichia coli20 μg/mL

Properties

CAS No.

35442-34-3

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

ethyl N-(5-chloro-2-methylphenyl)carbamate

InChI

InChI=1S/C10H12ClNO2/c1-3-14-10(13)12-9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,12,13)

InChI Key

FKJCSEQGMDKMPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=CC(=C1)Cl)C

Origin of Product

United States

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